Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate
Description
Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate is an organic compound with the molecular formula C15H23ClN2O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-4-(3-chlorophenyl)butyl]carbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-15(2,3)20-14(19)18-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9,17H2,1-3H3,(H,18,19) |
InChI Key |
CWABKZVBLWEFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the 4-amino-4-(3-chlorophenyl)butyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified carbamate compounds.
Scientific Research Applications
Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: A derivative of carbamate with different functional groups.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with distinct chemical properties
Uniqueness
Its combination of functional groups allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts .
Biological Activity
Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cellular models, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H18ClN2O2
- Molecular Weight : 250.74 g/mol
This structure features a tert-butyl group, an amino group, and a chlorophenyl moiety, which are crucial for its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is significant in the context of Alzheimer's disease as it prevents the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta (Aβ) peptide formation. The inhibitory concentration (IC50) was reported at 15.4 nM .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which can enhance cholinergic neurotransmission and potentially improve cognitive function in neurodegenerative conditions .
Neuroprotective Effects
Research indicates that this compound offers protective effects against neurotoxic agents:
- Astrocytic Protection : In vitro studies demonstrated that this compound could increase cell viability in astrocytes exposed to Aβ1-42. The presence of the compound improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42, suggesting a protective role against oxidative stress induced by neurotoxic peptides .
- Cytokine Modulation : The compound was found to reduce levels of tumor necrosis factor-alpha (TNF-α), which is often elevated in neuroinflammatory conditions associated with Alzheimer's disease. However, the reduction was not statistically significant compared to controls, indicating a need for further investigation into its efficacy .
Case Studies
A notable case study involved the administration of this compound in an animal model treated with scopolamine, a drug known to induce cognitive deficits. The study aimed to evaluate the compound's effect on oxidative stress markers such as malondialdehyde (MDA). Results showed that while there was a reduction in MDA levels compared to scopolamine-treated controls, it was less effective than galantamine, another cholinesterase inhibitor .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| β-secretase Inhibition | IC50 = 15.4 nM; significant reduction in Aβ formation |
| Acetylcholinesterase Inhibition | K_i = 0.17 μM; potential cognitive enhancement through increased acetylcholine levels |
| Astrocyte Viability | Increased from 43.78% to 62.98% when treated with Aβ1-42 and the compound |
| Cytokine Levels | Reduction in TNF-α; no significant difference observed compared to control |
| Oxidative Stress Markers | Reduction in MDA levels but less effective than galantamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
